molecular formula C14H17NO4S B3071138 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008029-46-6

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B3071138
CAS RN: 1008029-46-6
M. Wt: 295.36 g/mol
InChI Key: PTWRDEGOIZXKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene .


Synthesis Analysis

Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde . There are also various strategies in the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . They can undergo electrophilic, nucleophilic, or radical reactions .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic acid is a white solid with a melting point of 125–127 °C .

Scientific Research Applications

Synthesis of Thiophenes

Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . The compound “4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” could potentially be used in the synthesis of thiophenes and their derivatives .

Materials for Electronic and Opto-Electronic Devices

Thiophene derivatives have become dominant functional π–electron systems in organic materials science . They have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) . This compound could potentially be used in the development of these materials.

Organic Semiconductors

Due to their highly reversible oxidation potentials, oligothiophenes are well suited as organic semiconductors . This compound could potentially be used in the development of organic semiconductors for electronic and optoelectronic devices .

Redox Switchable Molecular Wires

Oligothiophenes are also used as redox switchable molecular wires in unimolecular electronics . This compound could potentially be used in the development of these molecular wires .

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit FIH-1 . This compound could potentially be used in the development of inhibitors for FIH-1 .

Activation of Hypoxia-Inducible Factor (HIF)

The same derivatives have also been shown to activate HIF-α . This compound could potentially be used in the development of activators for HIF-α .

Mechanism of Action

While the specific mechanism of action for “4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is not available, thiophene-based analogs have been studied for a variety of biological effects .

Future Directions

Thiophene derivatives continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRDEGOIZXKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.